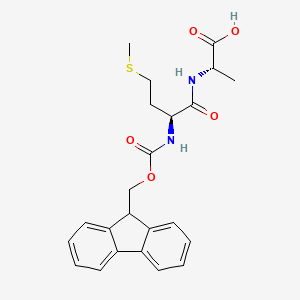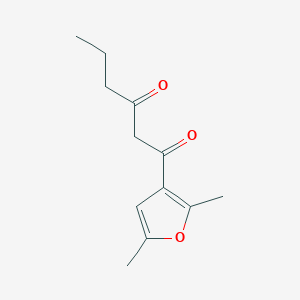
1-(2,5-Dimethylfuran-3-yl)hexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethylfuran-3-yl)hexane-1,3-dione is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds containing a ring structure composed of four carbon atoms and one oxygen atom. This particular compound is characterized by the presence of a furan ring substituted with two methyl groups at positions 2 and 5, and a hexane-1,3-dione moiety attached at position 3 of the furan ring. The molecular formula of this compound is C12H16O3, and it has a molar mass of 208.25 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethylfuran-3-yl)hexane-1,3-dione can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dimethylfuran with hexane-1,3-dione under acidic or basic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, where the nucleophile (hexane-1,3-dione) attacks the electrophilic carbon atom of the furan ring, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Catalysts may also be employed to enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,5-Dimethylfuran-3-yl)hexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted furan derivatives.
Aplicaciones Científicas De Investigación
1-(2,5-Dimethylfuran-3-yl)hexane-1,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dimethylfuran-3-yl)hexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can modulate the activity of enzymes and other biomolecules. Additionally, the furan ring structure allows for interactions with nucleophilic and electrophilic sites in biological systems, influencing cellular processes and signaling pathways .
Comparación Con Compuestos Similares
2,5-Dimethylfuran: A simpler furan derivative with potential as a biofuel.
Hexane-1,3-dione: A diketone used in organic synthesis.
1-(2,5-Dimethylfuran-3-yl)ethanone: A related compound with similar structural features.
Uniqueness: 1-(2,5-Dimethylfuran-3-yl)hexane-1,3-dione is unique due to its combination of a furan ring with a hexane-1,3-dione moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H16O3 |
|---|---|
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
1-(2,5-dimethylfuran-3-yl)hexane-1,3-dione |
InChI |
InChI=1S/C12H16O3/c1-4-5-10(13)7-12(14)11-6-8(2)15-9(11)3/h6H,4-5,7H2,1-3H3 |
Clave InChI |
NMEPONYPCGDDCK-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)CC(=O)C1=C(OC(=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-[(4-Methoxyphenyl)methyl-methylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B15315526.png)
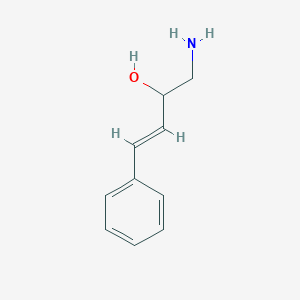
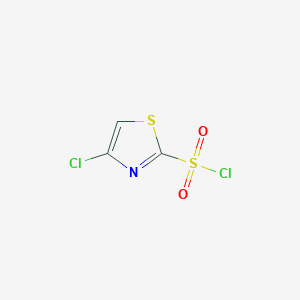
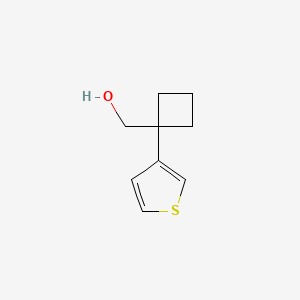
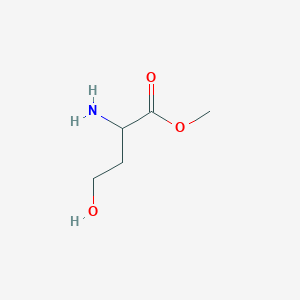
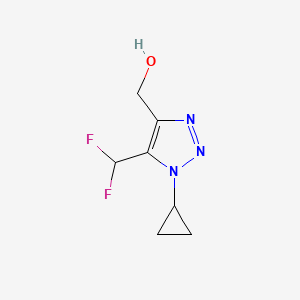
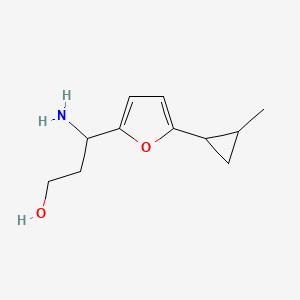

![8-Oxa-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B15315573.png)
![(3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine](/img/structure/B15315578.png)

